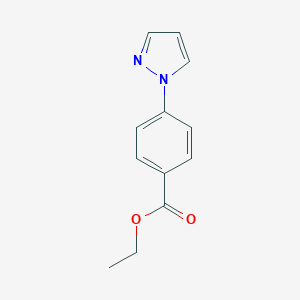

4-(1H-吡唑-1-基)苯甲酸乙酯

描述

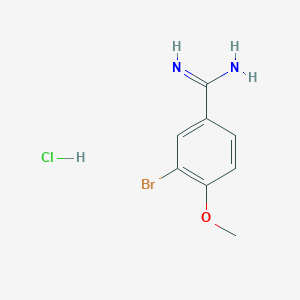

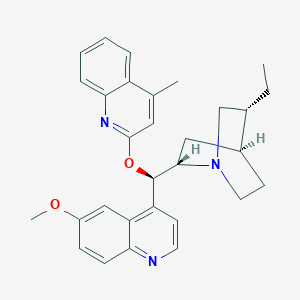

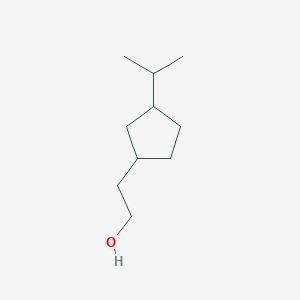

Ethyl 4-(1H-pyrazol-1-yl)benzoate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Ethyl 4-(1H-pyrazol-1-yl)benzoate derivatives are of interest due to their potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of ethyl 4-(1H-pyrazol-1-yl)benzoate derivatives can be achieved through various methods. One approach involves the cyclocondensation reaction of ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates with phenylhydrazine hydrochloride under ultrasound irradiation, which offers high regioselectivity and yields ranging from 71-92% . Another method includes the Knoevenagel approach, where (E)-ethyl 2-benzylidene-3-oxobutanoate is prepared from ethyl acetoacetate and benzaldehyde, followed by cyclocondensation with phenylhydrazine hydrochloride to produce the pyrazole derivative . Additionally, the condensation of ortho-phenylenediamines and phenylhydrazines with ethyl 4-chloro-3-oxobutanoate presents a novel and straightforward approach for synthesizing substituted pyrazoles .

Molecular Structure Analysis

The molecular structure of ethyl 4-(1H-pyrazol-1-yl)benzoate derivatives has been characterized using various spectroscopic methods and single-crystal X-ray diffraction. The dihedral angle between the pyrazole and benzene ring mean planes can vary, indicating different degrees of planarity in the molecules . The molecular geometry, vibrational frequencies, and NMR chemical shift values have been calculated using methods such as Hartree–Fock (HF) and density functional theory (DFT), and compared with experimental data . The crystal structure is often stabilized by intermolecular hydrogen bonds and π-π stacking interactions .

Chemical Reactions Analysis

Ethyl 4-(1H-pyrazol-1-yl)benzoate derivatives can undergo various chemical reactions. For instance, the reaction of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride with ammonium thiocyanate and ethyl 3-aminobut-2-enoate leads to the formation of a compound characterized by spectroscopic and theoretical studies . The reactivity of these compounds can be influenced by the presence of substituents on the pyrazole ring, which can affect the electron density and steric hindrance, thereby influencing the outcome of chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 4-(1H-pyrazol-1-yl)benzoate derivatives include their melting points, solubility, and stability. These properties are crucial for their potential applications. Theoretical calculations such as molecular electrostatic potential (MEP) distribution, frontier molecular orbitals (FMOs), and thermodynamic properties can provide insights into the reactivity and stability of these compounds . Additionally, the antioxidant properties of these derivatives have been evaluated in vitro, indicating their potential use as therapeutic agents .

科学研究应用

超分子结构

4-(1H-吡唑-1-基)苯甲酸乙酯参与形成氢键超分子结构。由于不同类型的氢键,如 N-H...O、O-H...N 和 N-H...N 类型,这些结构表现出各种维度的形式,如链、片和三维框架 (Portilla 等人,2007 年)。

光谱学和理论研究

该化合物已通过各种光谱方法表征,包括红外光谱、拉曼光谱、核磁共振和 X 射线衍射。还进行了使用哈特里-福克和密度泛函理论等技术的理论研究,以分析其振动光谱和几何参数 (Koca 等人,2014 年)。

合成和晶体学

4-(1H-吡唑-1-基)苯甲酸乙酯已经以各种形式合成和表征,证明了分子构象和晶体结构存在显着差异。这些研究提供了对该化合物的分子几何结构和分子间相互作用的见解 (Wang & Feng,2014 年)。

抗菌活性

4-(1H-吡唑-1-基)苯甲酸乙酯的一些衍生物显示出有希望的抗菌特性。对这些衍生物的研究导致了对各种细菌和真菌具有显着活性的化合物的合成 (Shah 等人,2013 年)。

抗血小板活性

4-(1H-吡唑-1-基)苯甲酸乙酯衍生物已被研究其抗血小板活性。4-[1-(3-氯苄基)-1H-吲唑-3-基]苯甲酸乙酯等衍生物对血小板聚集表现出有效的抑制作用,这可能有利于开发新的抗血小板药物候选物 (Chen 等人,2008 年)。

染料敏化太阳能电池

在可再生能源背景下,4-(1H-吡唑-1-基)苯甲酸乙酯衍生物已用于染料敏化太阳能电池的新型聚合物共混电解质体系中。这些体系表现出较高的光伏转换效率,证明了这些化合物在太阳能应用中的潜力 (Ganesan 等人,2018 年)。

属性

IUPAC Name |

ethyl 4-pyrazol-1-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-12(15)10-4-6-11(7-5-10)14-9-3-8-13-14/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJGQSNIJSFGVJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00359580 | |

| Record name | ETHYL 4-(1H-PYRAZOL-1-YL)BENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(1H-pyrazol-1-YL)benzoate | |

CAS RN |

143426-47-5 | |

| Record name | ETHYL 4-(1H-PYRAZOL-1-YL)BENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2Z)-[(4S)-4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl][(4S)-4-phenyl-1,3-oxazolidin-2-ylidene]acetonitrile](/img/structure/B138018.png)

![(1R,2R,4R,5S)-4-(methoxymethoxy)-6-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B138021.png)